3-{3-[4-(2-fluorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves reactions between different precursor chemicals to form complex structures with potential biological activities. For instance, Shaharyar et al. (2007) synthesized a series of quinolinone derivatives by reacting fluoroquinolone with oxadiazole, highlighting a method that could be related to the synthesis of our compound of interest due to the structural similarities and the involvement of fluoroquinolone derivatives (Shaharyar, Ali, & Abdullah, 2007). Similarly, Cao et al. (2005) presented another approach by synthesizing 4(3H)-quinazolinone derivatives with dithiocarbamate side chains, which could be relevant for understanding the chemical strategies employed in synthesizing our target compound (Cao et al., 2005).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. The structural analysis often involves X-ray crystallography, NMR, and other spectroscopic techniques to elucidate the arrangement of atoms within the molecule. Wu et al. (2023) utilized single-crystal X-ray diffraction analysis to verify the chemical structure of a quinazolinone derivative, providing insight into the types of analysis that could be applied to our compound of interest for detailed structural elucidation (Wu et al., 2023).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions that modify their structure and, consequently, their biological activity. For example, Patel et al. (2005) synthesized 3,6-disubstituted fluorans by reacting 4-diethylamino-2-hydroxy-2′-carboxybenzophenone with quinazolinones, demonstrating the reactivity of quinazolinone derivatives in synthesizing complex molecules with potential applications (Patel, Patel, & Patel, 2005).
Mechanism of Action
The mechanism of action of quinazolinone derivatives can vary depending on their structure and the specific biological activity they exhibit. For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
The future directions in the research of quinazolinone derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
properties
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c22-17-7-2-4-9-19(17)25-14-12-24(13-15-25)10-5-11-26-20(27)16-6-1-3-8-18(16)23-21(26)28/h1-4,6-9H,5,10-15H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWGRHXBVJMAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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